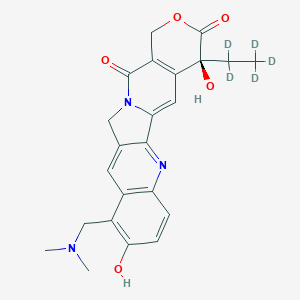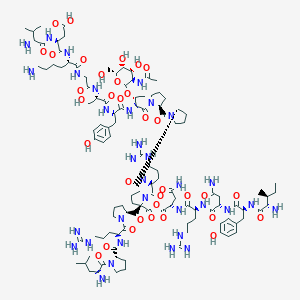
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile (MBTAN) is a chemical compound that has been extensively studied for its potential uses in scientific research. MBTAN is a heterocyclic compound that contains both sulfur and nitrogen atoms in its chemical structure. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of biochemical and physiological effects, including the reduction of inflammation and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to inhibit the growth of certain tumors, making it a promising candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study. However, there are also some limitations to using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments. For example, the exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood, making it difficult to design experiments that can accurately measure its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. One area of interest is the development of new anti-inflammatory drugs based on the chemical structure of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile and its potential uses in the treatment of various diseases. Finally, there is also potential for research on the use of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile as a tool for studying the activity of certain enzymes in the body.
Synthesemethoden
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile can be synthesized through a simple reaction between 2-aminobenzothiazole and acetonitrile. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to have a wide range of potential applications in scientific research. It has been shown to be an effective inhibitor of certain enzymes, which could have implications for the treatment of various diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
157764-13-1 |
|---|---|
Produktname |
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile |
Molekularformel |
C10H8N2S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
2-(6-methyl-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
GPVIMRWUMNAAKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
Synonyme |
2-Benzothiazoleacetonitrile,6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)








